molecular formula C24H31N3O3 B1247216 7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1h)-one

7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1h)-one

Cat. No. B1247216
M. Wt: 409.5 g/mol
InChI Key: HVSUPPZVIPTMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1h)-one, also known as 7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1h)-one, is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1h)-one

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C24H31N3O3/c1-29-23-7-3-2-6-22(23)27-15-13-26(14-16-27)12-4-5-17-30-20-10-8-19-9-11-24(28)25-21(19)18-20/h2-3,6-8,10,18H,4-5,9,11-17H2,1H3,(H,25,28)

InChI Key

HVSUPPZVIPTMEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3

synonyms

(11C)SV-III-130
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate
MPBDQO cpd
SV-III-130

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of intermediate 12 (314 mg, 0.48 mmol) and NaI (150 mg, 0.96 mmol) in CH3CN was heated to reflux for 30 min and then cooled to rt. Intermediate 55 (228 mg, 0.48 mmol) and anhydrous K2CO3 (138 mg, 1.92 mmol) were added to the mixture. The resulting mixture was heated to reflux and stirred for 4 h. Precipitated crystals were filtered off and the filtrate was evaporated under reduced pressure. The residue was extracted with EtOAc. The combined EtOAc layers were washed with brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with DCM/MeOH=30:1) to give 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (compound 37) (98 mg, 60%). 1H NMR (300 MHz, CDCl3): δ 7.55 (s, 1H), 7.35 (d, J=8.1 Hz, 1H), 7.02-6.85 (m, 3H), 6.37-6.34 (m, 1H), 4.29-4.20 (m, 2H), 3.86 (s, 3H), 3.11 (brs, 4H), 2.86 (t, J=6.9 Hz, 2H), 2.67-2.61 (m, 5H), 2.48 (t, J=7.2 Hz, 1H), 1.82-1.62 (m, 6H). HPLC: 99%, RT 2.109 min. MS (ESI) m/z 411.2 [M+H]+.
Name
intermediate 12
Quantity
314 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two
Name
Quantity
138 mg
Type
reactant
Reaction Step Two

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